1H-furo[3,4-b]quinolin-3-one
Description
1H-Furo[3,4-b]quinolin-3-one is a tricyclic heterocyclic compound featuring a fused furan and quinoline scaffold. Its structure comprises a quinoline core with a fused furan ring at the 3,4-b position, contributing to unique electronic and steric properties. This derivative has a molecular weight of 381.12 g/mol, seven hydrogen bond acceptors, and five rotatable bonds, suggesting moderate conformational flexibility . Such structural features are critical for interactions in biological systems, though specific pharmacological data for the parent compound remain sparse in the provided evidence.
Properties
CAS No. |
26956-06-9 |
|---|---|
Molecular Formula |
C11H7NO2 |
Molecular Weight |
185.18 g/mol |
IUPAC Name |
1H-furo[3,4-b]quinolin-3-one |
InChI |
InChI=1S/C11H7NO2/c13-11-10-8(6-14-11)5-7-3-1-2-4-9(7)12-10/h1-5H,6H2 |
InChI Key |
KHBIIKYQELEKKZ-UHFFFAOYSA-N |
SMILES |
C1C2=CC3=CC=CC=C3N=C2C(=O)O1 |
Canonical SMILES |
C1C2=CC3=CC=CC=C3N=C2C(=O)O1 |
Other CAS No. |
26956-06-9 |
Origin of Product |
United States |
Comparison with Similar Compounds
3-(5-(Hydroxymethyl)furan-2-yl)-7-glycosylated Isoquinolinone (Compound 1, )
- Structure : Contains a hydroxymethyl furan substituent and a glycosylated oxygen moiety.
- Molecular Weight : 390.12 g/mol.
- Melting Point : 232–233°C, indicating high crystallinity.
- Key Differentiator: The glycosyl group enhances solubility, which may improve bioavailability compared to non-glycosylated derivatives.
9-(3,4-Dimethoxyphenyl)-6,7-dimethoxy Derivative ()
- Structure: Features dimethoxy groups on the quinoline ring and a 3,4-dimethoxyphenyl substituent.
- Molecular Weight : 381.12 g/mol.
- Hydrogen Bond Acceptors : 7, comparable to Compound 1 but lacking glycosylation.
Dihydroquinolinone Derivatives ()
Several 3-methylidene-1-sulfonyl-2,3-dihydroquinolin-4(1H)-one derivatives (e.g., Compounds 5g–5l) exhibit structural similarities but distinct substitution patterns:
Comparison with 1H-Furo[3,4-b]quinolin-3-one:
- Melting Points: Dihydroquinolinones (140–196°C) generally have lower melting points than furoquinolinone derivatives (232°C in Compound 1), likely due to reduced planarity and crystallinity.
- Bioactivity: While dihydroquinolinones are linked to anticancer properties (implied by synthesis context), furoquinolinones show antiviral activity, highlighting divergent therapeutic potentials .
Other Heterocyclic Analogues
Imidazo[1,5-a]pyridine ()
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